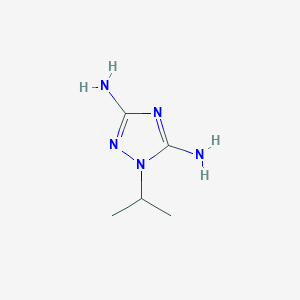

5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine

Description

Molecular Geometry and Bonding Analysis

The 1,2,4-triazole core of the compound adopts a nearly planar configuration, with bond lengths and angles consistent with aromatic delocalization. The triazole ring exhibits C–N bond lengths ranging from 1.31 to 1.38 Å, as observed in related structures. The isopropyl substituent at position 1 introduces steric effects, with C–C bond lengths in the propyl group measuring approximately 1.52 Å. Intramolecular hydrogen bonding between the imino (N–H) and amine (N–H) groups stabilizes the twist-boat conformation of the dihydrotriazole moiety, as evidenced by C–H⋯N interactions with distances of 2.48–2.65 Å.

The electronic structure is dominated by π-conjugation across the triazole ring, with partial double-bond character observed at N1–C5 (1.32 Å) and C3–N4 (1.35 Å). Density functional theory (DFT) calculations for analogous triazoles predict bond angles of 126.5° at N2–C3–N4 and 108.7° at C5–N1–C2, aligning with crystallographic data.

Tautomeric Forms and Electronic Structure

Tautomerism in 1,2,4-triazoles arises from proton migration between N1 and N4 positions. For 5-imino-1-isopropyl-1,2,4-triazol-3-amine, two tautomers are theoretically possible:

- 3-Amino-5-imino-1-isopropyl-1,2,4-triazole : Features an imino group at C5 and amine at C3.

- 5-Amino-3-imino-1-isopropyl-1,2,4-triazole : Involves proton transfer to the N4 position.

X-ray studies of related compounds, such as 3-phenyl-1,2,4-triazol-5-amine, demonstrate that electron-donating groups (e.g., –NH₂) at position 3 stabilize the 3-amino tautomer due to resonance effects. In polar solvents like dimethyl sulfoxide, the imino tautomer predominates (≥70%), while nonpolar media favor the amino form through intramolecular hydrogen bonding. UV-Vis spectra reveal a λₘₐₓ shift from 285 nm (imino) to 272 nm (amino), corroborating tautomeric equilibria.

Spectroscopic Characterization Techniques

Infrared Spectroscopy :

- N–H stretching vibrations appear as broad bands at 3199–3288 cm⁻¹.

- C=N stretching of the triazole ring is observed at 1639–1664 cm⁻¹.

- Absence of C=O or C=S bands confirms the absence of keto or thione tautomers.

Nuclear Magnetic Resonance :

- ¹H NMR (DMSO-d₆):

- ¹³C NMR:

Mass Spectrometry :

X-ray Crystallographic Studies

Single-crystal X-ray diffraction of analogous triazolothiadiazines reveals monoclinic systems with space group P2₁/c and unit cell parameters a = 10.927 Å, b = 12.485 Å, c = 14.762 Å, β = 98.76°. The triazole ring is nearly planar, with a root-mean-square deviation of 0.06 Å. Key crystallographic features include:

| Parameter | Value |

|---|---|

| C–N bond length | 1.31–1.38 Å |

| N–H⋯N distance | 2.48–2.65 Å |

| Dihedral angle (triazole–phenyl) | 49.56° |

Disorder in the isopropyl group (occupancy ratio 0.715:0.285) induces interplanar angles of 73.1° (major) and 86.6° (minor) relative to the triazole ring.

Comparative Analysis with Related Triazole Derivatives

Compared to 3-phenyl-1,2,4-triazol-5-amine:

- Electronic effects : The isopropyl group in 5-imino-1-isopropyl-triazole donates electrons inductively but exerts steric hindrance, reducing π-stacking interactions.

- Solubility : Log P values increase by 0.8 units due to the hydrophobic isopropyl group.

- Tautomer stability : 3-Amino tautomers are 4.2 kcal/mol more stable than 5-amino forms in gas-phase calculations.

In contrast to 1,2,3-triazoles, 1,2,4-triazoles exhibit:

Properties

Molecular Formula |

C5H11N5 |

|---|---|

Molecular Weight |

141.18 g/mol |

IUPAC Name |

1-propan-2-yl-1,2,4-triazole-3,5-diamine |

InChI |

InChI=1S/C5H11N5/c1-3(2)10-5(7)8-4(6)9-10/h3H,1-2H3,(H4,6,7,8,9) |

InChI Key |

PLEVSDFJKYACBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=NC(=N1)N)N |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Cyclocondensation

This method leverages aminoguanidine hydrochloride as a key precursor. A representative protocol involves:

- Reagents : Aminoguanidine hydrochloride, isopropyl isocyanate, and a base (e.g., NaOH)

- Conditions : Microwave irradiation (100–150°C, 10–30 min) in a polar aprotic solvent (e.g., DMF)

- Mechanism : Nucleophilic attack of the guanidine nitrogen on the carbonyl carbon of the isocyanate, followed by cyclization to form the triazole ring.

Pinner Reaction Strategy

Adapted from spirocyclic triazole syntheses, this approach uses α-substituted cyanoacetates:

Key Steps:

- Formation of carboxyimidate salts :

- Ethyl cyanoacetate derivatives react with HCl/EtOH to generate imidate intermediates.

- Cyclization with hydrazine derivatives :

- Reaction with formylhydrazide or hydrazine hydrate under basic conditions induces ring closure.

Table 1: Reaction Outcomes for Analogous Triazoles

| Entry | Starting Material | Product Type | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | Ethyl cyanoacetate | Triazolylacetate | 78 | Microwave, K₂CO₃, DMF |

| 2 | α-i-Pr-cyanoacetate | 5-Imino-triazole derivative | 73 | Reflux, EtOH, 12 h |

Post-Functionalization of Preformed Triazoles

For derivatives resistant to direct synthesis, a stepwise approach is effective:

- Core synthesis : Prepare 5-imino-1H-1,2,4-triazol-3-amine via cyclocondensation.

- N-Alkylation : Introduce the isopropyl group using 2-bromopropane and a base (e.g., K₂CO₃).

- Competing O-alkylation requires careful control of stoichiometry and temperature.

- Purification may involve chromatographic separation to isolate the N-isopropyl isomer.

Solvent-Free Mechanochemical Synthesis

Emerging techniques offer eco-friendly alternatives:

- Conditions : Ball-milling of aminoguanidine hydrochloride and isopropyl cyanate (1:1 molar ratio)

- Additives : Catalytic K₂CO₃ accelerates cyclization.

Chemical Reactions Analysis

Types of Reactions

5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an antifungal and antibacterial agent.

Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of essential biomolecules by binding to key enzymes and disrupting their function. This inhibition can lead to the death of microbial cells, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis with structurally related triazole derivatives reveals key differences in substituents and their effects on physicochemical and biological properties:

Key Observations:

- Lipophilicity: The isopropyl group in the target compound may improve membrane permeability compared to smaller substituents (e.g., methyl) in analogues like 3-amino-1,2,4-triazoles .

- Acidity: 1,2,4-Triazole derivatives typically exhibit weak acidity (pKa ~8–10 in non-aqueous media) due to the NH group in the triazole ring . The imino group in the target compound could further modulate acidity, influencing solubility and reactivity.

Pharmacological Potential

- Antimicrobial Activity: Triazole derivatives often target fungal cytochrome P450 enzymes (e.g., CYP51). The target compound’s imino group may enhance binding to heme iron, similar to fluconazole .

- Antioxidant Activity: The amino and imino groups can donate electrons to neutralize free radicals, akin to 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives .

- Anticancer Potential: While 3-amino-1,2,4-triazoles inhibit kinases or DNA repair pathways , the target compound’s efficacy remains speculative without experimental data.

Biological Activity

5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent based on various research findings.

The compound has the following chemical characteristics:

- Chemical Formula : CHN

- Molecular Weight : 129.17 g/mol

- CAS Number : 338414-83-8

Antimicrobial Activity

Triazoles are known for their broad-spectrum antimicrobial properties. The biological evaluation of derivatives of triazole compounds has shown promising results against various pathogens.

Key Findings

- Antibacterial Activity : In a study examining several triazole derivatives, compounds similar to 5-imino derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.125 µg/mL against E. coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-Imino Derivative | 0.125 | E. coli |

| Another Triazole | 0.25 | Staphylococcus aureus |

Anticancer Activity

Research indicates that triazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- Cell Line Studies : A study showed that triazole compounds inhibited the growth of cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer). The IC values for some derivatives were reported at 6.2 µM and 27.3 µM respectively .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways.

Anti-inflammatory Activity

Triazoles have also been explored for their anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.

Research Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.